molecular formula C7H5BF2O4 B8206330 3-Borono-2,4-difluorobenzoic acid

3-Borono-2,4-difluorobenzoic acid

Cat. No.: B8206330
M. Wt: 201.92 g/mol
InChI Key: VSWPYPPQAYKWFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2,4-difluorobenzoic acid typically involves the borylation of 2,4-difluorobenzoic acid. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Comparison with Similar Compounds

  • 2-Borono-4-fluorobenzoic acid
  • 3-Borono-4-fluorobenzoic acid
  • 2,4-Difluorophenylboronic acid

Comparison: 3-Borono-2,4-difluorobenzoic acid is unique due to the presence of both boronic acid and fluorine substituents on the benzoic acid framework. This combination imparts distinct reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions . Compared to similar compounds, it offers enhanced reactivity and selectivity, which is advantageous in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-borono-2,4-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWPYPPQAYKWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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